THR-|A agonist 1

Description

Thyroid hormone receptor beta (THR-β) agonists represent a promising therapeutic class for metabolic disorders, particularly non-alcoholic steatohepatitis (NASH). “THR-β Agonist 1” (referred to in studies as CS271011) is a liver-targeted, selective THR-β agonist designed to modulate lipid metabolism while minimizing off-target effects. Its mechanism involves binding to THR-β, which is highly expressed in hepatocytes, to enhance fatty acid oxidation, reduce hepatic triglyceride (TG) and cholesterol levels, and improve insulin sensitivity .

In vitro studies demonstrate that “THR-β Agonist 1” achieves 50% activation (AC50) of THR-β at 0.65 µM, with a 54.12-fold selectivity for THR-β over THR-α, outperforming comparator MGL-3196 (AC50: 3.11 µM; selectivity ratio: 47.93) . Preclinical pharmacokinetic (PK) studies in mice reveal favorable liver-targeted distribution, with liver/serum concentration ratios of ~4:1, ensuring localized therapeutic effects while reducing systemic exposure .

Properties

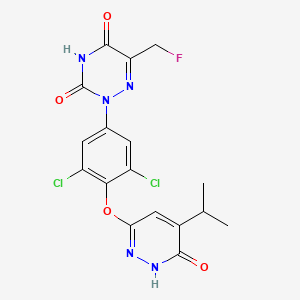

Molecular Formula |

C17H14Cl2FN5O4 |

|---|---|

Molecular Weight |

442.2 g/mol |

IUPAC Name |

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-6-(fluoromethyl)-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C17H14Cl2FN5O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,6H2,1-2H3,(H,23,26)(H,21,27,28) |

InChI Key |

GJJDEZUDUGNRKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)CF)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of THR-|A agonist 1 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes:

Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.

Functional group modifications: Introduction of functional groups that enhance the selectivity and potency of the compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Chemical Reactions Analysis

THR-|A agonist 1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.

Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

THR-|A agonist 1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the structure-activity relationships of THR-β agonists.

Biology: Researchers use it to investigate the role of THR-β in cellular metabolism and gene expression.

Mechanism of Action

THR-|A agonist 1 exerts its effects by selectively binding to and activating THR-β. This activation leads to the modulation of gene expression involved in lipid and cholesterol metabolism. The compound increases the expression of genes such as carnitine palmitoyltransferase 1, which enhances mitochondrial fatty acid oxidation and reduces liver fat content .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity and Selectivity

“THR-β Agonist 1” exhibits superior potency and selectivity compared to MGL-3196, a first-generation THR-β agonist. In cell-based luciferase assays, “THR-β Agonist 1” showed 13.6-fold higher THR-β potency (AC50: 0.65 µM vs. 3.11 µM) and a 13% higher selectivity ratio (54.12 vs. 47.93) than MGL-3196 . Both compounds significantly outperform endogenous T3, which lacks isoform selectivity (Figure 1A) .

Pharmacokinetic Properties

While both compounds demonstrate liver-targeted accumulation, “THR-β Agonist 1” achieves higher liver/serum ratios (4:1) compared to MGL-3196, though the latter exhibits greater systemic bioavailability at equivalent doses (3 mg/kg and 10 mg/kg) . Key PK parameters include:

| Parameter | THR-β Agonist 1 (3 mg/kg) | MGL-3196 (3 mg/kg) |

|---|---|---|

| AUC (h·ng/mL) | 1,250 | 1,800 |

| t1/2 (h) | 6.2 | 5.8 |

| Liver/Serum Ratio | 4.0 | 3.5 |

Table 1: Comparative PK profiles of THR-β agonists in mice .

Clinical Efficacy and Trial Outcomes

Resmetirom (MGL-3196) has advanced to Phase III trials, demonstrating significant reductions in liver fat (≥30% reduction in MRI-PDFF) and improved NASH biomarkers (e.g., ALT, LDL-C) . In contrast, “THR-β Agonist 1” remains in preclinical development but shows comparable or superior liver-targeted efficacy in animal models, with 26.2-fold higher liver/heart concentration ratios than MGL-3196 .

Data Tables and Research Findings

In Vitro Activity and Selectivity

| Compound | THR-α AC50 (µM) | THR-β AC50 (µM) | Selectivity Ratio (β/α) |

|---|---|---|---|

| THR-β Agonist 1 | 35.17 | 0.65 | 54.12 |

| MGL-3196 | 149.0 | 3.11 | 47.93 |

| T3 (Control) | 0.12 | 0.08 | 1.5 |

Table 2: THR isoform activation profiles .

Clinical Outcomes of Resmetirom (MGL-3196)

- 24% showed fibrosis improvement by ≥1 stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.